Methyl 1-(3-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate
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Description
Methyl 1-(3-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate is a useful research compound. Its molecular formula is C12H9ClN2O3 and its molecular weight is 264.67. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties and Cell Protection
Methyl 1-(3-chlorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxylate is studied for its antioxidant properties. Chromones and their derivatives, including this compound, are known for their ability to neutralize active oxygen and disrupt free radical processes. This activity is crucial as it helps in delaying or inhibiting cell impairment which can lead to various diseases. The molecular structure, specifically the double bond, a carbonyl group of chromone, and certain hydroxyl groups, plays a significant role in its radical scavenging activity (Yadav et al., 2014).
Environmental Impact and Toxicity
The compound is related to chlorophenols, a group of chemicals that are persistent environmental contaminants. Chlorophenols are known for their toxic effects on aquatic life, causing oxidative stress, immune system alterations, and endocrine disruption. These effects are induced both directly by chlorophenols and indirectly by their metabolic products. Recent studies using high-throughput DNA sequencing analysis have provided insights into the epigenetic mechanisms underlying chlorophenols toxicity (Ge et al., 2017).
Synthetic Routes and Sensing Applications
The compound belongs to a class of molecules that are crucial in the synthesis of heterocyclic fragments like oxadiazoles. These fragments have a broad spectrum of applications in fields such as pharmacology, polymers, material science, and organic electronics. The synthetic routes for these derivatives are varied and the molecules serve as starting building blocks for a wide range of frameworks, especially in the development of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites which make them a prominent choice for metal-ion sensors (Sharma et al., 2022).
Properties
IUPAC Name |
methyl 1-(3-chlorophenyl)-4-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-12(17)11-10(16)5-6-15(14-11)9-4-2-3-8(13)7-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQRFMIESXCZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=CC1=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331312 |
Source
|
Record name | methyl 1-(3-chlorophenyl)-4-oxopyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820497 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478063-66-0 |
Source
|
Record name | methyl 1-(3-chlorophenyl)-4-oxopyridazine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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